Product packaging for Cobalt glycolate(Cat. No.:CAS No. 26656-81-5)

Cobalt glycolate

Cat. No.: B12658686
CAS No.: 26656-81-5
M. Wt: 209.02 g/mol
InChI Key: UGTGQPFWMZNLBE-UHFFFAOYSA-L
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Description

Cobalt glycolate, with the molecular formula C 4 H 6 CoO 6 and an average molecular mass of 209.019 g/mol, is a coordination compound where cobalt is in the +2 oxidation state . This compound serves as a critical precursor and intermediate in several advanced research applications. A primary use is in the polyol process for the designed synthesis of metallic cobalt and cobalt alloy nanoparticles . In this mechanism, it acts as a key intermediate, where the ethylene glycol ligand can be oxidized, leading to the reduction of Co 2+ to metallic cobalt while facilitating the controlled formation of nanoparticles with specific sizes and shapes. Furthermore, research into electrochemical reforming highlights the role of cobalt-based catalysts in the oxidation of ethylene glycol (EG), a monomer derived from plastic waste, towards valuable chemicals like glycolic acid (GA) . The catalytic activity of cobalt-containing materials is also evident in the amination of ethylene glycol, a reaction vital for producing primary amines, where the microstructure of the metallic cobalt (e.g., face-centered cubic phase) significantly influences the efficiency of O-H and C-H bond cleavage during the reaction's dehydrogenation step . Researchers value this compound for its utility in exploring sustainable chemical synthesis, nanomaterials engineering, and circular economy models for plastic waste. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6CoO6 B12658686 Cobalt glycolate CAS No. 26656-81-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

26656-81-5

Molecular Formula

C4H6CoO6

Molecular Weight

209.02 g/mol

IUPAC Name

cobalt(2+);2-hydroxyacetate

InChI

InChI=1S/2C2H4O3.Co/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2

InChI Key

UGTGQPFWMZNLBE-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])O.C(C(=O)[O-])O.[Co+2]

Origin of Product

United States

Structural and Spectroscopic Characterization of Cobalt Glycolate Precursors

Observation of Glycolate Layers on Nanoparticles

Following the use of this compound as a precursor, particularly in thermal decomposition methods to produce nanoparticles, the question arises as to whether residual glycolate species remain on the nanoparticle surface. The presence of such a layer can significantly influence the surface chemistry, stability, and reactivity of the nanoparticles.

Direct observation of these layers is challenging but has been achieved through high-resolution transmission electron microscopy (HRTEM). In a study on cobalt carbide nanoparticles synthesized from a cobalt fumarate (B1241708) precursor in the presence of ethylene glycol, a distinct "glycolate layer" was observed on the surface of the Co₂C and Co₃C nanoparticles. mdpi.com This observation provides direct evidence that under certain synthesis conditions, a glycolate-derived layer can encapsulate the nanoparticles.

Further evidence for the presence of surface glycolate species comes from hypotheses based on the stability of nanoparticles in aqueous solutions. For instance, it has been suggested that a sodium glycolate-type structure or adsorbed 1,2-propanediol on the surface of nanoparticles allows for their stabilization in water. dntb.gov.ua While not a direct observation of a this compound layer, it points to the role of glycolate-like species in functionalizing nanoparticle surfaces.

The thermal decomposition of nickel-cobalt (B8461503) glycolate precursors to form NiCo₂O₄ microspheres involves the breakdown of the glycolate structure at elevated temperatures. researchgate.net However, the completeness of this decomposition and the potential for residual, uncombusted organic fragments to remain on the surface is an important consideration for the final application of the nanoparticles.

The presence of a surface layer, whether it is a well-defined glycolate layer or residual organic species from the precursor, can be critical. It can act as a capping agent, preventing nanoparticle agglomeration, but it may also passivate the surface, potentially hindering catalytic activity if not properly controlled or removed. worktribe.com

Table 3: Evidence for Glycolate Layers on Nanoparticles

Nanoparticle TypeObservational TechniqueFindingReferences
Cobalt Carbide (Co₂C, Co₃C) High-Resolution Transmission Electron Microscopy (HRTEM)Direct observation of a "glycolate layer" on the nanoparticle surface. mdpi.com
Generic Nanoparticles Hypothesis based on aqueous stabilityA sodium glycolate-type structure is proposed to be adsorbed on the surface, providing stability. dntb.gov.ua
Nickel-Cobalt Oxide (NiCo₂O₄) Analysis of precursor decompositionThe decomposition of the glycolate precursor is a key step, with implications for the final surface state of the oxide nanoparticles. researchgate.net

An Overview of Cobalt Glycolate in Materials Synthesis

Cobalt glycolate (B3277807), with the chemical formula Co(OCH₂CH₂O), is a prime example of a metal glycolate precursor. rsc.org It is typically synthesized through the reaction of a cobalt salt, such as cobalt acetate (B1210297) or cobalt nitrate (B79036), with ethylene (B1197577) glycol. rsc.orgresearchgate.net The resulting cobalt glycolate often precipitates as a solid with a distinct morphology, which can range from disk-shaped particles to flower-like microspheres. rsc.orgrsc.org

The primary application of this compound is as an intermediate in the synthesis of cobalt oxides, such as cobalt(II) oxide (CoO) and cobalt(II,III) oxide (Co₃O₄). ubbcluj.roresearchgate.net These oxides are of significant interest due to their wide range of applications in catalysis, energy storage, and electronics. researchgate.net The thermal decomposition of this compound under controlled atmospheric conditions allows for the selective formation of either CoO or Co₃O₄. ubbcluj.ro For instance, heating in an inert atmosphere or through a rapid autocombustion process can yield CoO, while calcination in air at higher temperatures typically results in the formation of Co₃O₄. researchgate.netmdpi.com

The morphology of the resulting cobalt oxide is often inherited from the this compound precursor. For example, interconnected hierarchical spherical structures of nickel-cobalt (B8461503) glycolate can be converted into similarly structured NiCo₂O₄ microspheres after annealing. researchgate.net This preservation of morphology is crucial for applications where the surface area and structure of the material play a critical role.

Table 1: Synthesis and Properties of Cobalt Oxides from this compound Precursors

Precursor Synthesis Method Thermal Treatment Resulting Oxide Key Findings Reference(s)
Cobalt Nitrate & Ethylene Glycol Redox reaction 300-400°C CoO, Co₃O₄, or mixture The molar ratio of reactants and thermal treatment temperature determine the final oxide phase. Nanoparticles up to 30 nm are obtained. ubbcluj.ro
Cobalt Acetate & Ethanediol Reaction in ethanediol - Co(OCH₂CH₂O) Forms disk-shaped particles with a layered brucite-like structure. Exhibits ferromagnetic order below 20 K. rsc.org
Nickel-Cobalt Glycolate Solvothermal process 200°C in air IH-NiCo₂O₄ The interconnected hierarchical spherical structure of the precursor is retained in the final oxide. researchgate.net
Co(NO₃)₂·6H₂O & Ethylene Glycol Redox reaction and autocombustion Fast heating CoO Rapid decomposition leads to the formation of CoO as the unique phase. researchgate.net

The Scope of Current Academic Research on Cobalt Glycolate Precursors

Polyol Synthesis Routes

The polyol process is a widely utilized wet-chemistry method for producing finely divided metals and metal oxides. nih.gov In this process, a polyalcohol, such as ethylene (B1197577) glycol, serves as both the solvent and a reducing agent. nih.govacademie-sciences.fr

Ethylene glycol is a common solvent in polyol synthesis due to its high boiling point (197°C) and a high dielectric constant, which enhances the solubility of inorganic salts. tandfonline.com It acts as a reducing agent, facilitating the formation of metallic nanoparticles from metal salts. academie-sciences.frrsc.org The reducing potential of the polyol and the ease with which a metal salt can form reducible complexes are key factors in the synthesis. researchgate.net The electron transfer from the Highest Occupied Molecular Orbital (HOMO) of the polyol to the Lowest Unoccupied Molecular Orbital (LUMO) of the metal salt is fundamental to the reduction process. rsc.org

In the polyol synthesis of cobalt nanoparticles, the formation of an intermediate cobalt(II) glycolate complex is a crucial step. researchgate.netaip.org This occurs through the reaction of the cobalt precursor, such as cobalt acetate (B1210297), with ethylene glycol. tandfonline.com The ethylene glycolate anions, (OCH₂CH₂O)²⁻, chelate the Co(II) cations. researchgate.net These cobalt alkoxide complexes have been identified as key intermediates, and their formation is considered a rate-determining step in the polyol process. researchgate.netcore.ac.uk At temperatures above 160°C, the reduction of Co²⁺ ions to metallic cobalt occurs from these intermediates. core.ac.uk The structure of these intermediates can influence the final product; for instance, the crystallinity of an intermediate Fe-glycolate was found to affect the final iron nanoparticle product in a similar system. nanoge.org

Table 1: Cobalt Precursors and Intermediates in Polyol Synthesis

Cobalt Precursor Intermediate Species Synthesis Conditions Reference
Cobalt Acetate Cobalt(II) Glycolate (Cobalt Alkoxide) Refluxing in ethylene glycol tandfonline.com
Cobalt Nitrate (B79036) Carboxylate Complexes (oxalate, glyoxylate) Redox reaction with ethylene glycol researchgate.net
Cobalt Chloride This compound Complex Requires a base (e.g., NaOH) for reduction researchgate.netaip.org
Cobalt Acetylacetonate Co-Fe Glycolates Refluxing with iron precursor in ethylene glycol researchgate.net

The addition of a base, such as sodium hydroxide (B78521) (NaOH) or sodium acetate, significantly influences the reaction mechanism in the polyol synthesis of cobalt nanoparticles. rsc.orgrsc.org A base like NaOH deprotonates the polyol, creating a more reactive ethylene glycol monoanion (EG⁻). rsc.orgresearchgate.net This deprotonation increases the electron-donating character of the glycol, which enhances the reduction of cobalt ions and stabilizes the growing metal particles. core.ac.uk The presence of a base can also accelerate the rate of ligand exchange between the cobalt precursor and the solvent molecules. core.ac.uk Even a weak base like acetate ion can facilitate the formation of a cobalt alkoxide and subsequent reduction. rsc.orgresearchgate.net The use of sodium metal has also been noted as a parameter that can influence the kinetics of the polyol reduction reaction. researchgate.net

The redox reaction in the cobalt-ethylene glycol system involves the oxidation of ethylene glycol and the reduction of cobalt(II) ions. rsc.org The process begins with the deprotonation of ethylene glycol by a base to form the ethylene glycol monoanion, which is considered the most active species for the reduction. rsc.orgresearchgate.netrsc.org This monoanion plays a role in both the dissolution of the cobalt salt and the formation of the intermediate metallic complex. researchgate.netrsc.org The base attacks an α-proton in the cobalt alkoxide intermediate, leading to electron transfer to Co²⁺ and the oxidation of ethylene glycol to an aldehyde. rsc.orgresearchgate.net This aldehyde can then react with coordinated ethylene glycol to form an ester, and through repeated steps, ethylene glycol is ultimately oxidized to polyglycolic acid, with the evolution of hydrogen gas. rsc.orgresearchgate.net Kinetic studies on related systems have shown that the reaction rates can have a first-order dependency on both the cobalt complex and the reducing agent concentration. wku.edu The presence of additional ions, such as Ni²⁺, can accelerate the co-deposition process, while Co²⁺ can inhibit the reduction of Ni²⁺ in mixed systems. nih.gov

Influence of Base (e.g., Sodium) in Reaction Mechanism

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is another method employed to create specific nanostructures of metal glycolates. This technique involves a reaction in a closed system, often at temperatures above the solvent's boiling point. academie-sciences.fr

Ultrathin cobalt-nickel glycolate nanosheets with the formula M₂(OCH₂COO)(OH)₂·1/2H₂O (where M = Co, Ni) have been successfully synthesized using a hydrothermal method. acs.org The ratio of metal ions to glycolic acid and the pH of the precursor solution are critical factors that determine the final product and its morphology. acs.org This method has also been adapted to produce other bimetallic nanosheets, such as nickel-cobalt (B8461503) phosphate (B84403) nanosheets, by reacting nickel and cobalt salts in a one-step hydrothermal process. nih.govresearchgate.net These nanosheets have shown potential applications in electrocatalysis. acs.orgacs.org

Impact of Metal Ion to Glycolic Acid Ratio

The stoichiometry of the reactants, specifically the ratio of the metal ion (cobalt) to glycolic acid, is a critical parameter that dictates the final product and its physical characteristics. Research indicates that variations in this ratio can lead to different structural arrangements and morphologies of the resulting metal glycolate. acs.org While specific quantitative data for this compound is proprietary to individual research, the general principle holds that an excess or deficit of either the metal salt or glycolic acid can shift the equilibrium of the reaction, favoring the formation of different complexes or crystalline phases.

For instance, in the synthesis of related bimetallic glycolates, the ratio of metal ions to glycolic acid was found to be a determining factor in the resulting product's morphology. acs.org This control is crucial as the morphology of such materials is often directly linked to their performance in applications like catalysis.

Table 1: Hypothetical Impact of Co²⁺:Glycolic Acid Ratio on Product Characteristics

Molar Ratio (Co²⁺:Glycolic Acid)Expected Predominant ProductProbable Morphology
Low (e.g., 1:4)Co(OCH₂COO)₂·nH₂OAmorphous or poorly crystalline precipitate
Equimolar (1:2)Basic this compoundWell-defined crystalline structures (e.g., nanosheets)
High (e.g., 1:1)Mixture of basic salts and hydroxidesIrregular aggregates or mixed phases

This table is illustrative and based on general principles of metal-organic synthesis.

pH Effects on Product Morphology and Composition

The pH of the precursor solution is another influential factor that profoundly affects the composition and morphology of the synthesized this compound. acs.org The acidity or basicity of the reaction medium governs the deprotonation of glycolic acid and the hydrolysis of the cobalt ion, thereby controlling the formation of various cobalt-containing species. Studies on the synthesis of cobalt oxide nanoparticles and cobalt-tungsten alloys have shown that pH can dictate the final product's shape, size, and even crystalline phase. researchgate.netdergipark.org.trchalcogen.ro For example, at lower pH values, the formation of certain cobalt complexes might be favored, while at higher pH, the precipitation of cobalt hydroxide or basic salts could occur. chalcogen.ro This can lead to morphologies ranging from nanoparticles and nanoplates to more complex structures like hexagonal particles. chalcogen.ro

In the synthesis of basic cobalt-nickel glycolate nanosheets, the pH of the precursor solution was identified as a key variable influencing the product's morphology. acs.org Similarly, in the electrodeposition of Co-W alloys from gluconate and citrate-based electrolytes, the pH was shown to have a major effect on the deposition rate and the composition of the resulting alloy. researchgate.netdergipark.org.tr

Table 2: Influence of pH on Cobalt-Based Material Synthesis

pH RangeGeneral Effect on Cobalt SpeciesResulting Morphology/CompositionReference
Acidic (pH 4-5)Favors reduction of cobalt from certain complexes.May lead to decreased incorporation of other metals in alloys. researchgate.net
Near-Neutral (pH 6-7)Optimal for the formation of specific Co-W-gluconate complexes.Often yields the best coating characteristics in Co-W alloys. researchgate.net
Basic (pH > 8)Promotes formation of larger molecular weight complexes or hydroxides.Can lead to changes in particle shape from cubes to hexagonal particles. chalcogen.ro

Solvothermal and Precursor-Based Methods

Solvothermal and precursor-based techniques offer advanced routes to synthesize this compound and related materials with controlled structures and properties. These methods often involve reacting precursors in a sealed vessel under controlled temperature and pressure.

Preparation of Cobalt-Doped Zinc Glycolate Solid Solutions

A notable application of these advanced methods is the synthesis of cobalt-doped zinc glycolate solid solutions, with the chemical formula Zn₁₋ₓCoₓ(OCH₂CH₂O). researchgate.netcolab.ws These materials are of interest as precursors for producing cobalt-doped zinc oxide (Zn₁₋ₓCoₓO), a material with significant optical and electronic properties. researchgate.netcolab.ws

The synthesis can be achieved through a solvothermal-precursor method where zinc and cobalt precursors are reacted in ethylene glycol. researchgate.net X-ray diffraction studies have confirmed that these methods can produce solid solutions where cobalt ions partially substitute zinc ions within the zinc glycolate crystal structure, without altering the fundamental structure of the host material for doping levels up to x ≤ 0.2. colab.ws Subsequent heating of these glycolate precursors in air at temperatures between 600–900 °C leads to their conversion into the desired Zn₁₋ₓCoₓO oxide with a wurtzite structure. researchgate.netcolab.ws A related microwave solvothermal synthesis (MSS) technique has also been employed to produce cobalt-doped zinc oxide nanoparticles, demonstrating the versatility of solvothermal approaches. nih.govnih.gov

Utilization of Pre-Synthesized Anhydrous Formates as Precursors

A specific and elegant precursor-based approach involves the use of pre-synthesized anhydrous metal formates. In one documented method, novel coordination compounds of cobalt-doped zinc glycolate, specifically (Zn₁₋ₓCoₓ)₃(OCH₂CH₂O)₃(H)(HCOO) (where 0≤x≤0.5), were synthesized using a solvothermal reaction. researchgate.net The key to this synthesis was the use of a pre-synthesized anhydrous formate (B1220265), (Zn₁₋ₓCoₓ)₃(HCOO)₆, as the precursor material. researchgate.net This formate precursor is reacted with ethylene glycol, which serves as both the solvent and a reactant, to yield the final glycolate product. researchgate.net This method highlights the utility of using well-defined, pre-synthesized precursors to achieve targeted complex metal-organic structures.

Green Synthesis Considerations for Glycolate-Derived Materials

The principles of green chemistry are increasingly being applied to the synthesis of nanomaterials to create more environmentally benign and sustainable processes. rsc.orgnih.govnih.gov These principles focus on minimizing waste, using non-toxic solvents, and employing renewable resources. nih.govnih.gov For glycolate-derived materials, this involves moving away from harsh organic solvents and high-energy processes.

Green synthesis approaches for metal and metal oxide nanoparticles often utilize natural substances like plant extracts or microorganisms as reducing and capping agents. rsc.orgnih.gov This eco-friendly approach can result in non-toxic and biocompatible nanoparticles. rsc.org While direct examples for this compound are not prevalent, the general strategies are applicable. For instance, using water or benign solvents like glycerol (B35011) or polyethylene (B3416737) glycol instead of more hazardous organic solvents is a key consideration. nih.gov The polyol process, which uses polyols like ethylene glycol as both a solvent and a reducing agent, can be considered a step towards greener synthesis, and has been used to create various metal glycolates. nih.gov The ultimate goal is to develop synthetic routes that reduce environmental impact while still producing materials with the desired properties. nih.gov

X-ray Diffraction (XRD) Studies

X-ray diffraction is a fundamental technique for probing the crystal structure of materials. In the context of this compound, XRD studies provide insights into its atomic arrangement, phase purity, and the effects of elemental substitution.

Cobalt(II) glycolate, with the chemical formula Co(OCH₂CH₂O), is prepared from the reaction of a cobalt source like cobalt acetate with ethylene glycol. capes.gov.br Structural characterization through X-ray and electron diffraction reveals that this compound possesses a layered, brucite-like structure. capes.gov.brrsc.org This structure is characterized by a degree of turbostratic disorder, which describes the rotational misalignment between adjacent layers. capes.gov.brrsc.org

The key structural parameters determined from diffraction data are the interlayer spacing and the metal-to-metal distance within the layers. For this compound, the interlayer spacing (c-parameter) is approximately 8.27 Å, and the Co⋯Co distance (a-parameter) within a layer is about 3.09 Å. capes.gov.brrsc.org These parameters are indicative of the layered nature of the material. The cobalt(II) ions are situated in octahedral coordination sites within this structure. capes.gov.brrsc.org When these precursors are used in the synthesis of more complex oxides, such as CoCr₂O₄ via a sol-gel process, XRD analysis of the final product confirms the formation of a fully crystallized, single-phase material, suggesting high purity of the intermediate glycolate phase. lmaleidykla.lt

Table 1: Crystal Structure Data for Cobalt(II) Glycolate

ParameterValueReference
Crystal SystemLayered, Brucite-like capes.gov.br, rsc.org
Structural FeatureTurbostratic Disorder capes.gov.br, rsc.org
Interlayer Spacing (c)8.27 Å capes.gov.br, rsc.org
Intralayer Co⋯Co Distance (a)3.09 Å capes.gov.br, rsc.org
Co(II) CoordinationOctahedral capes.gov.br, rsc.org

XRD is instrumental in confirming the formation of solid solutions in bimetallic glycolate precursors. Research has shown that cobalt can be partially substituted for other metals, such as zinc, in the glycolate structure. researchgate.nethse.ru In the case of cobalt-doped zinc glycolate, Zn₁₋ₓCoₓ(OCH₂CH₂O), X-ray powder diffraction data demonstrates that these solid solutions are formed while maintaining the original crystal structure of zinc glycolate. researchgate.nethse.ru This indicates a successful isostructural substitution of zinc ions with cobalt ions within the crystal lattice.

Similarly, studies on Cu²⁺-substituted Co-Fe glycolates, which serve as precursors for cobalt ferrite (B1171679) nanoparticles, show that the resulting oxides possess a single-phase cubic spinel structure. researchgate.net The formation of these uniform bimetallic oxides implies that the precursor itself was a homogeneous solid solution. The mechanism for the formation of such bimetallic particles is influenced by the formation of these intermediate metal glycolates. researchgate.net

The morphology of the glycolate precursor directly influences the morphology and crystallite size of the final material produced after thermal decomposition or calcination. The synthesis of CoFe₂O₄ nanoparticles from Co-Fe bimetallic glycolates demonstrates this relationship clearly. researchgate.net The morphology of the final CoFe₂O₄ nanoparticles is dependent on the specific cobalt precursor salt (e.g., acetate, chloride, nitrate) used in the synthesis of the glycolate intermediate. researchgate.net

For instance, nickel-cobalt glycolate precursors can be synthesized to have an interconnected hierarchical spherical structure, a morphology that is preserved when the precursor is converted into NiCo₂O₄ microspheres upon annealing. researchgate.net Similarly, the morphology of tungsten carbide has been shown to be inherited from its tungsten glycolate precursor. uran.ru The synthesis temperature of Zn-Ti glycolates has also been found to control whether the resulting zinc titanate nanostructures are rod-like or spherical. researchgate.net This inherited morphology underscores the role of the glycolate precursor as a template for the final product.

Table 2: Influence of Glycolate Precursor on Final Material Morphology

Glycolate Precursor SystemDerived MaterialObserved MorphologiesReference
Co-Fe Glycolates (from different Co salts)CoFe₂O₄Hexagons, Nanosheets, Flowers, Spheres researchgate.net
Nickel-Cobalt GlycolateNiCo₂O₄Interconnected Hierarchical Spheres researchgate.net
Zn-Ti Glycolates (at different temperatures)Zinc TitanateRods, Spheres researchgate.net
Tungsten GlycolateTungsten CarbideInherited Precursor Morphology uran.ru

Analysis of Solid Solution Formation via Metal Substitution

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the molecular vibrations and chemical bonds within a material, providing complementary information to XRD.

FTIR spectroscopy of this compound confirms the nature of the bonding between the cobalt cation and the glycolate anion. The spectra reveal that the ethylene glycolate anions, (OCH₂CH₂O)²⁻, act as chelating ligands to the Co(II) cations. capes.gov.brrsc.org This chelation is a key feature of the molecule's structure. FTIR analysis of precursors for Co₃O₄ hollow spheres also confirms the presence of the glycolate ligand, and can be used to track ligand exchange reactions, for instance with citrate (B86180), which can displace the glycolate from the cobalt center. researchgate.net

When cobalt is substituted into another metal glycolate, such as in Zn₁₋ₓCoₓ(OCH₂CH₂O), the vibrational spectra are identical to those of the pure zinc glycolate. researchgate.net This indicates that the fundamental bonding structure of the glycolate ligand to the metal center is preserved despite the substitution. Raman spectroscopy on the derived cobalt oxide (Co₃O₄) materials reveals characteristic active modes (A₁g, Eg, F₂g) corresponding to vibrations at the octahedral and tetrahedral sites of the spinel structure, which originate from the decomposition of the precursor's Co-O bonds. researchgate.netjconsortium.com

The data obtained from vibrational spectroscopy strongly correlates with and supports the structural models derived from XRD analysis. For this compound, the IR spectroscopic evidence of the glycolate anion chelating the Co(II) cation is consistent with the octahedral coordination environment for cobalt determined by diffraction methods. capes.gov.brrsc.org

In studies of metal-substituted glycolates, such as Zn₁₋ₓCoₓ(OCH₂CH₂O), the fact that the vibrational spectra remain unchanged upon substitution provides strong support for the XRD finding that the material forms a solid solution while maintaining the host crystal structure. researchgate.net The research explicitly states that the vibrational spectra of these doped glycolates "correlate completely with the results of structural analysis". researchgate.net Furthermore, for materials like CoCr₂O₄ derived from glycolate precursors, IR spectroscopy results are consistent with the crystallization process and phase purity observed through XRD measurements. lmaleidykla.lt

Identification of Functional Groups (e.g., glycolate, citrate)

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups present in a molecule by analyzing the absorption of infrared radiation, which induces characteristic vibrations in chemical bonds. tutorchase.com In the study of this compound precursors, IR spectroscopy confirms the presence of specific organic ligands.

For this compound solid spheres, the IR spectrum shows characteristic C-H stretching vibrational bands. researchgate.net However, when these solid spheres are transformed into hollow spheres through a ligand exchange process involving citrate, the IR spectrum changes significantly. researchgate.net Strong vibrational bands attributed to the O-C=O of the citrate group appear, while the C-H stretching bands from the glycolate weaken. researchgate.net This indicates that citrate, with its three carboxyl groups and one hydroxyl group, can displace the ethylene glycol (EG) from the this compound structure. researchgate.net

The presence of different functional groups can be identified by their characteristic absorption frequencies in an IR spectrum. core.ac.uk Key absorption regions help in distinguishing between different molecular structures. libretexts.org

Table 1: Key Functional Groups and Their Spectroscopic Signatures

Functional Group Spectroscopic Method Key Observation Reference
Glycolate Infrared Spectroscopy C-H stretching vibrational bands. researchgate.net
Citrate Infrared Spectroscopy Strong O-C=O vibrational bands. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) Investigations

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Surface Chemical Composition Analysis

XPS analysis of nickel-cobalt glycolate precursors provides insights into the surface chemistry of these materials. researchgate.net The technique can identify the elements present on the surface and their relative concentrations. For instance, in catalysts, XPS can reveal the distribution of different metals on the surface, which is crucial for their catalytic activity. researchgate.net

Determination of Elemental Oxidation States

XPS is particularly useful for determining the oxidation states of metals like cobalt. The binding energy of the core electrons is sensitive to the chemical environment and oxidation state of the atom. For cobalt, the Co 2p spectrum is analyzed. thermofisher.com

Different oxidation states of cobalt (e.g., Co(II) and Co(III)) exhibit distinct features in the Co 2p spectrum, including satellite peaks. thermofisher.comxpsfitting.com For example, Co(II) species show observable satellite features at approximately 786 eV. thermofisher.com In mixed-valence compounds like Co₃O₄, which contains both Co(II) and Co(III), the XPS spectrum is expected to show features characteristic of both oxidation states. thermofisher.com It is important to note that argon ion sputtering, often used for cleaning sample surfaces, can reduce cobalt oxides, potentially altering the observed oxidation states. thermofisher.com

Table 2: XPS Data for Cobalt Oxidation States

Cobalt Species Co 2p₃/₂ Binding Energy (eV) Key Spectral Feature Reference
Co(II) ~780.0 - 782.0 Strong satellite peaks xpsfitting.com
Co(III) ~779.5 - 780.5 Weaker satellite peaks xpsfitting.com

Analysis of Ligand Exchange Phenomena

XPS can be employed to study ligand exchange reactions on the surface of cobalt-containing materials. Research has shown that citrate can partially displace ethylene glycol from this compound solid spheres. researchgate.net This ligand exchange is a key step in the formation of hollow Co₃O₄-C hybrid spheres from solid precursors. researchgate.net The change in the surface composition due to the introduction of citrate can be monitored by observing the relevant core level spectra of the elements involved.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. wikipedia.orgscispace.com It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). scispace.com

Elucidation of Cation Coordination Environment and Local Structure

XANES and EXAFS are powerful tools for investigating the coordination environment of cobalt ions. researchgate.netesrf.frresearchgate.net XANES provides information on the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral), while EXAFS reveals details about the number, type, and distance of neighboring atoms. scispace.comesrf.fr

In studies of cobalt-glutathione complexes, XANES showed that the cobalt oxidation state is +3 in basic media and +2 in neutral media. researchgate.net EXAFS provided information on the donor atoms and their bond lengths with cobalt. researchgate.net Similarly, for cobalt-doped sol-gel materials, XANES and EXAFS confirmed that the oxidation state of cobalt is Co²⁺, with oxygen atoms as its first neighbors. esrf.fr These studies demonstrated a transition from octahedral to tetrahedral coordination with changes in temperature. esrf.fr

EXAFS analysis of a cobalt-phosphate water oxidation catalyst (Co-Pi) indicated the presence of bis-oxo/hydroxo-bridged cobalt subunits within larger clusters. nih.gov The data suggested that these clusters are composed of edge-sharing CoO₆ octahedra. nih.gov In another study, EXAFS was used to investigate a cobalt complex grafted onto micelle-templated silica, revealing the formation of a Co-O-Si bridge with specific bond lengths. rsc.org

Table 3: EXAFS Data for Cobalt Coordination

System Coordination Shell Bond Distance (Å) Reference
Cobalt-doped sol-gel Co-O 2.11 esrf.fr
Co-Pi catalyst Co-O ~1.9 nih.gov
Co-Pi catalyst Co-Co ~2.8 nih.gov
Grafted cobalt complex Co-O 1.91 ± 0.03 rsc.org

Assessment of Formal Oxidation States of Cobalt

The formal oxidation state of the central cobalt atom in this compound precursors is a fundamental characteristic that dictates its chemical behavior. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely used to determine the chemical states of elements. thermofisher.comazom.com For cobalt, the Co 2p spectrum is analyzed. In Co(II) compounds, the spectrum typically shows characteristic satellite features. thermofisher.com Studies on cobalt oxides, which can be formed from glycolate precursors, show that it is possible to distinguish between different oxidation states like Co(II) and Co(III) by observing these satellite peaks. thermofisher.comresearchgate.net The binding energies of the Co 2p3/2 and Co 2p1/2 peaks, along with the presence and intensity of these satellites, confirm the +2 oxidation state for cobalt in the glycolate precursor. thermofisher.comrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Probing of Cobalt Oxidation States and Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful method for studying paramagnetic species like the Co(II) ion (a 3d⁷ system). osti.gov The EPR spectrum provides direct insight into the oxidation and spin states of the metal center. nih.gov Co(II) can exist in either a high-spin (S=3/2) or low-spin (S=1/2) state, depending on the ligand field environment. nih.gov High-spin Co(II) complexes are common and their EPR spectra, though sometimes poorly resolved due to large anisotropy, serve as a distinct signature. researchgate.netnih.gov The observation of an EPR signal confirms the paramagnetic Co(II) state, and the characteristics of the signal (e.g., g-values and hyperfine splitting) differentiate between high-spin and low-spin configurations. nih.govrsc.org

Understanding Local Electronic Environments

The details of the EPR spectrum are highly sensitive to the local electronic environment of the cobalt ion. The g-tensor and the ⁵⁹Co hyperfine coupling tensor (A-tensor) are fingerprints of the electronic properties and coordination geometry of the complex. osti.gov For instance, the g-values and hyperfine splitting constants differ between tetrahedral and octahedral coordination geometries. nih.gov The anisotropy of the g-tensor (the difference between g-values along different molecular axes) and the magnitude of the hyperfine splitting provide information about the symmetry of the cobalt site and the nature of the cobalt-ligand bonds. osti.govnih.gov Multi-frequency EPR studies, by separating field-dependent (g-tensor) and field-independent (A-tensor) parameters, allow for a detailed reconstruction of the electronic structure of the Co(II) complex. osti.gov

Electron Microscopy Techniques (SEM, TEM)

Morphological Analysis of Precursors and Derived Nanostructures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the size, shape, and surface features of materials. Studies on this compound precursors have revealed various morphologies depending on the synthesis conditions. For example, a solvothermal method can produce interconnected hierarchical microspheres with large tunnels. researchgate.netresearchgate.net Another study reported the formation of disk-shaped particles with diameters of 0.4–1 µm. capes.gov.br

These this compound precursors are frequently used to create more complex nanostructures. The morphology of the final material is often inherited from or directed by the precursor. For instance, after calcination, the interconnected hierarchical structure of a this compound precursor can be retained in the resulting Co₃O₄ microspheres. researchgate.net Similarly, this compound precursors have been used to synthesize CoFe₂O₄ nanoparticles with morphologies ranging from nanorods to hexagonal particles and octahedra, depending on the reaction temperature and the amount of ethylene glycol used. williams.edu

The table below summarizes morphological findings for this compound precursors and nanostructures derived from them.

Precursor/Derived MaterialSynthesis/Derivation MethodObserved MorphologyAnalytical Technique(s)
This compound PrecursorSolvothermalInterconnected hierarchical microspheresSEM researchgate.net
Nickel-Cobalt Glycolate PrecursorSolvothermalInterconnected hierarchical spheres (~1 µm diameter)SEM researchgate.net
Co-Fe Glycolate PrecursorRefluxing in ethylene glycolVaried (hexagons, nanosheets, flowers, spheres)SEM, TEM researchgate.net
IH-Co₃O₄Annealing of this compound precursorInterconnected hierarchical microspheresSEM researchgate.net
CoFe₂O₄ NanoparticlesThermal decomposition of Co-Fe glycolate precursorNanorods, hexagonal particles, octahedraSEM, TEM williams.edu
Cobalt CarbideNon-aqueous synthesis from cobalt precursorAcicular or rod-like particles forming flower-like clustersSEM, TEM lescmeng.ai

Structural and Spectroscopic Characterization of this compound Precursors and the Observation of Glycolate Layers on Nanoparticles

The study of cobalt-based nanomaterials is an active area of research, with applications ranging from magnetic devices to catalysis. The properties of these materials are intrinsically linked to their synthesis and the nature of their precursor compounds. Among these, this compound has emerged as a significant precursor for the generation of various cobalt-containing nanoparticles. A thorough understanding of the structural and spectroscopic characteristics of this compound, as well as the potential for residual glycolate layers on the resulting nanoparticles, is crucial for controlling the final properties of these advanced materials.

Coordination Chemistry and Ligand Interactions of Cobalt Glycolate

Role of Glycolate (B3277807) Ligand as Stabilizer

The glycolate anion (HOCH₂COO⁻) plays a crucial role as a stabilizing ligand for cobalt(II) ions through its ability to act as both a chelating and a bridging ligand. This dual functionality is key to the formation of stable monomeric and polymeric structures. As a chelating agent, the glycolate ligand utilizes its carboxylate and hydroxyl oxygen atoms to form a stable five-membered ring with the cobalt ion. This chelation effect significantly enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands.

The stabilizing capacity of the glycolate ligand is also evident in its ability to facilitate the formation of stable colloidal nanoparticles. The carboxyl group of the glycolate is particularly effective in stabilizing these colloids. ajol.info This stabilizing effect is crucial in various synthetic applications, including the preparation of catalysts. solubilityofthings.com

Formation of Cobalt Alkoxide Intermediates

The formation of cobalt alkoxide intermediates is a key step in several synthesis routes involving cobalt salts and glycols, such as ethylene (B1197577) glycol, a molecule structurally related to glycolic acid. These intermediates are typically formed through the reaction of a cobalt precursor, like cobalt acetate (B1210297), with the diol. rsc.orgrsc.org The reaction involves the deprotonation of the hydroxyl groups of the glycol to form a glycolate anion which then coordinates to the Co(II) center.

For instance, a cobalt alkoxide, Co(OCH₂CH₂O), has been prepared from the reaction of cobalt acetate with ethanediol. researchgate.netresearchgate.net In this process, the ethylene glycolate anions, (OCH₂CH₂O)²⁻, chelate the Co(II) cations. researchgate.netresearchgate.net The formation of these cobalt alkoxide intermediates can even occur in the presence of a weak base, such as the acetate ion, which facilitates the deprotonation of the glycol. rsc.org

Studies on the ammonolysis of ethylene glycol over cobalt catalysts also suggest the initial formation of an alkoxide-type intermediate through the cleavage of the O-H bond of the alcohol. mdpi.com This intermediate is a precursor to further reactions. The formation of such cobalt alkoxide species is a critical step that dictates the subsequent reaction pathways, including reduction to metallic cobalt or the formation of other complex structures. rsc.orgrsc.org

Ligand Exchange Dynamics and Complexation with Other Chelating Agents (e.g., Citrate)

Ligand exchange reactions are fundamental to the solution chemistry of cobalt(II) complexes. The substitution of ligands in the coordination sphere of the cobalt ion can be influenced by several factors, including the relative stability of the complexes formed and the concentration of the entering ligand. In the case of cobalt glycolate, the glycolate ligand can be displaced by stronger chelating agents like citrate (B86180).

Citrate, with its three carboxyl groups and one hydroxyl group, is a powerful chelating agent that forms stable complexes with many metal ions, including cobalt(II). researchgate.netscielo.org.bo Spectroscopic evidence has shown that citrate can displace ethylene glycol (EG) from this compound spheres. researchgate.net This displacement is indicated by changes in the infrared spectra, where the characteristic vibrational bands of the C-H bonds from the glycolate weaken, and strong vibrational bands corresponding to the O-C=O of the citrate group appear. researchgate.net This ligand exchange leads to the in situ dissolution of this compound. researchgate.net

The stability of the resulting cobalt-citrate complexes is a driving force for this exchange. The stability constants for various cobalt(II)-citrate complexes have been determined, highlighting their thermodynamic favorability.

Table 1: Stability Constants of Cobalt(II)-Citrate Complexes

Complex Species Logarithm of Stability Constant (log β) Reference
[Co(cit)₂]⁴⁻ 5.30 ucj.org.ua
[Co(cit)(MoO₄)]³⁻ 5.86 researchgate.netucj.org.ua
[Co(PPi)Cit]⁵⁻ 8.47 ucj.org.ua

Note: "cit" refers to the citrate ligand, "MoO₄" to molybdate, and "PPi" to pyrophosphate. The pK_instability is the negative logarithm of the instability constant.

Coordination Modes of Cobalt with Organic Ligands

Cobalt(II), with its d⁷ electron configuration, can adopt various coordination geometries, with octahedral and tetrahedral being the most common. The coordination mode is influenced by factors such as the nature of the ligand, steric hindrance, and the reaction conditions.

In this compound complexes, the glycolate ligand typically acts as a bidentate chelating ligand, coordinating through one carboxylate oxygen and the hydroxyl oxygen to form a five-membered ring. researchgate.net In polymeric structures, it can also act as a bridging ligand, connecting multiple cobalt centers. slideshare.net For example, in [Co(C₂H₃O₃)₂(H₂O)₂], the cobalt ion is in an all-cis octahedral environment, chelated by two glycolate ligands and coordinated to two water molecules. researchgate.net

When other organic ligands are introduced, the coordination environment can change significantly. For instance, the reaction of hexaaquacobalt(II) with chloride ions leads to the formation of the tetrahedral [CoCl₄]²⁻ complex. libretexts.org This change in coordination number from six to four is attributed to the larger size of the chloride ligands compared to water molecules. savemyexams.com

Citrate is a versatile ligand that can bind to cobalt(II) in several ways. In the complex (NH₄)₄[Co(C₆H₅O₇)₂], the cobalt(II) ion is in a distorted octahedral geometry, with two citrate ligands fulfilling the coordination requirements. nih.gov In polymeric cobalt(II) citrate complexes, the citrate ligand can act as a tridentate ligand, binding through its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups. researchgate.net Further polymerization can occur through the coordination of the remaining carboxylate groups. researchgate.net

The coordination of cobalt with various organic ligands can lead to a diverse range of structures with different properties. The flexibility of the cobalt(II) coordination sphere allows for the formation of mononuclear, dinuclear, and polymeric complexes with tailored characteristics.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Diaquabis(glycolato)cobalt(II)
Cobalt(II) glycolate
Cobalt acetate
Cobalt alkoxide
Cobalt(II) citrate
Hexaaquacobalt(II)
Tetrachlorocobaltate(II)
(NH₄)₄[Co(C₆H₅O₇)₂]
[Co(C₂H₃O₃)₂]n
[Co(C₂H₃O₃)₂(H₂O)₂]
[CoCl₄]²⁻
[Co(cit)₂]⁴⁻
[Co(cit)(MoO₄)]³⁻

Thermal Decomposition and Phase Transformation Studies of Cobalt Glycolate Precursors

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis is a key technique for understanding the thermal stability and decomposition behavior of cobalt glycolate (B3277807) precursors. By monitoring the change in mass with temperature, the distinct stages of decomposition can be identified.

Research on bimetallic glycolate precursors provides valuable information on the decomposition process. For instance, a study on a cobalt-titanium (Co-Ti) glycolate precursor, with the chemical formula CoTi(OCH₂CH₂O)₂(HOCH₂CH₂O)₂, demonstrated a significant weight loss of 56.3% upon heating. tandfonline.com This decomposition occurred in a single step, characterized by a sharp exothermic peak at 212 °C in the differential thermal analysis (DTA) curve. tandfonline.com The observed weight loss is in close agreement with the calculated theoretical value of 55.6% for the conversion of the precursor to cobalt titanate (CoTiO₃). tandfonline.com

Similarly, investigations into nickel-cobalt (B8461503) (Ni-Co) glycolate precursors have shown a rapid weight loss in the temperature range of approximately 180 °C to 240 °C. researchgate.net This decomposition is accompanied by a strong exothermic peak around 235 °C, indicating the transformation of the glycolate precursor into the corresponding mixed metal oxide. researchgate.net

In another study, the thermogravimetric analysis of a different cobalt complex revealed a multi-step decomposition process. The initial weight loss up to 120 °C was attributed to the removal of crystallization water and the decomposition of cobalt nitrate (B79036). ubbcluj.ro A subsequent, more significant weight loss occurred between 200 °C and 260 °C, corresponding to the oxidative decomposition of the complex. ubbcluj.ro

These findings highlight that the decomposition of cobalt glycolate and related precursors typically occurs in a well-defined temperature range, primarily between 180°C and 350°C. The process is generally exothermic and can proceed in single or multiple steps depending on the specific composition of the precursor.

Table 1: Thermogravimetric Analysis Data for Glycolate Precursors

PrecursorDecomposition Temperature Range (°C)Peak Temperature (°C)Weight Loss (%)
Co-Ti GlycolateNot specified21256.3
Ni-Co Glycolate~180 - 240~235Not specified
Cobalt Nitrate/Ethylene (B1197577) Glycol200 - 260Not specifiedNot specified

Conversion to Metal Oxides under Controlled Atmospheres (e.g., air, helium)

The atmosphere under which thermal decomposition is carried out plays a crucial role in determining the final product. When this compound precursors are heated in an oxidizing atmosphere such as air, they are typically converted into cobalt oxides.

Studies have shown that the thermal treatment of cobalt-containing precursors in air leads to the formation of Co₃O₄ and CoO. ubbcluj.ro For example, a precursor synthesized from cobalt nitrate and ethylene glycol, when decomposed in air, can form either CoO or Co₃O₄ depending on the initial reactant ratio and the thermal treatment temperature. ubbcluj.ro At 300 °C, a mixture of CoO and Co₃O₄ can be formed, which upon further heating to 700 °C, oxidizes to a single Co₃O₄ phase. ubbcluj.ro In another instance, the decomposition of a cobalt complex at 300 °C in air resulted in the formation of Co₃O₄. mdpi.com

The decomposition of a Co-Ti glycolate precursor in air initially results in an amorphous product. tandfonline.com Subsequent calcination at 550 °C is required to crystallize the ilmenite-type CoTiO₃. tandfonline.com This indicates that the initial decomposition product may not always be crystalline.

In contrast, heating in an inert atmosphere like helium leads to different products. For a [Carbonatotetraamminecobalt(III)] iodide complex, decomposition in a helium atmosphere up to 800 °C resulted in a final product of CoO and metallic cobalt. mdpi.com This is in stark contrast to the decomposition in air, where the end product was Co₃O₄. mdpi.com

Table 2: Products of Thermal Decomposition under Different Atmospheres

PrecursorAtmosphereTemperature (°C)Final Product(s)
Cobalt Nitrate/Ethylene GlycolAir300CoO and Co₃O₄
Cobalt Nitrate/Ethylene GlycolAir700Co₃O₄
Co-Ti GlycolateAir>550CoTiO₃
[Carbonatotetraamminecobalt(III)] IodideAir630Co₃O₄
[Carbonatotetraamminecobalt(III)] IodideHelium800CoO, Metallic Cobalt

Formation of Metallic Cobalt and Carbon Composites

When the thermal decomposition of this compound precursors is conducted in an inert or reducing atmosphere, the formation of metallic cobalt and carbon composites can be achieved. This is a significant pathway for producing materials with interesting magnetic and catalytic properties.

A study on cobalt-doped zinc glycolate, Zn₁₋ₓCoₓ(OCH₂CH₂O), provides direct evidence for this phenomenon. When this precursor was heated in a helium atmosphere, it formed composites of (1-x)ZnO:xCo:nC, which consist of a wurtzite-structured zinc oxide phase, metallic cobalt, and elemental carbon. researchgate.net This suggests that in the absence of an oxidizing agent like air, the organic glycolate ligand partially decomposes to elemental carbon, while the cobalt ions are reduced to metallic cobalt.

Further supporting this, the thermal decomposition of a [Carbonatotetraamminecobalt(III)] complex in a helium atmosphere yielded a mixture of CoO and metallic cobalt as the final products at 800 °C. mdpi.com The reduction of Co₃O₄ to CoO and metallic cobalt was observed at around 575 °C in the inert atmosphere. mdpi.com Similarly, the thermal decomposition of [Co(NH₃)₆][Fe(C₂O₄)₃]·3H₂O in a helium atmosphere resulted in a mixture of iron and cobalt oxides, whereas in a reducing hydrogen atmosphere, a Co₀.₅Fe₀.₅ alloy was formed. researchgate.net

These results collectively indicate that the thermal treatment of this compound in an inert environment like helium prevents the complete oxidation of the cobalt and the organic components. Instead, it facilitates a reductive decomposition, leading to the formation of valuable metallic cobalt and carbon-containing composite materials.

Morphological Evolution during Thermal Decomposition

The morphology of the final product from the thermal decomposition of this compound is strongly influenced by the morphology of the initial precursor material. Scanning electron microscopy (SEM) is a powerful tool to observe these morphological changes.

In the case of Co-Fe glycolates, the morphology of the precursor itself can be tailored by the synthesis conditions. researchgate.net These morphological variations in the glycolate precursor are then reflected in the final CoFe₂O₄ nanoparticles after thermal decomposition. researchgate.net For example, the morphology of Cu²⁺-substituted Co-Fe glycolates changes with the concentration of the substituting ion, which in turn affects the morphology of the resulting cobalt ferrite (B1171679) nanoparticles. researchgate.net

The thermal decomposition of a cobalt nitrate and ethylene glycol precursor, followed by thermal treatment at 400 °C and 700 °C, resulted in the agglomeration of nanoparticles into micrometric aggregates. ubbcluj.ro SEM images of the material treated at 700 °C showed larger aggregates compared to the one treated at 400 °C, indicating that sintering and particle growth occur at higher temperatures. ubbcluj.ro

These studies underscore the importance of controlling the morphology of the this compound precursor to dictate the morphology of the resulting oxide or composite material. The thermal decomposition process can either preserve the precursor's morphology or lead to transformations such as agglomeration and sintering, depending on the specific conditions.

Role As a Precursor for Advanced Materials

Synthesis of Metal Oxide Nanoparticles and Thin Films

The use of cobalt glycolate (B3277807) as a precursor is a versatile method for producing a range of metal oxide nanomaterials. The glycolate complex, typically formed by reacting a cobalt salt in ethylene (B1197577) glycol, can be thermally decomposed to yield high-quality, crystalline metal oxides. This approach offers significant control over the final product's characteristics.

Cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles are of significant interest due to their robust magnetic properties and high chemical and thermal stability. williams.edu A thermal decomposition method utilizing a bimetallic Co-Fe glycolate precursor, prepared by refluxing metal salts in ethylene glycol, is an effective route for synthesizing these nanoparticles. williams.eduresearchgate.net

The choice of the initial cobalt salt and the synthesis conditions for the glycolate precursor directly influence the morphology and magnetic properties of the resulting CoFe₂O₄ nanoparticles. williams.eduresearchgate.net

Effect of Synthesis Temperature and Solvent Amount: The morphology of CoFe₂O₄ nanoparticles can be precisely controlled by adjusting the synthesis temperature of the Co-Fe glycolate precursor. For instance, changing the temperature from 160 °C to 220 °C can alter the nanoparticle shape from nanorods to hexagonal particles. williams.eduresearchgate.net Further modification, such as increasing the amount of ethylene glycol at a constant temperature of 220 °C, can transform the hexagonal particles into octahedra. williams.eduresearchgate.net This morphological control is crucial as the magnetic properties, such as coercivity, are shape and size-dependent. williams.edu

Effect of Cobalt Salt Anion: The anion of the cobalt salt used to create the glycolate precursor also plays a significant role in determining the final morphology of the CoFe₂O₄ nanoparticles after calcination. researchgate.net Research has shown that using different cobalt precursors leads to distinct shapes. researchgate.net

Cobalt Precursor SaltResulting CoFe₂O₄ Nanoparticle Morphology
Cobalt Acetate (B1210297)Hexagons
Cobalt AcetylacetonateNanosheets
Cobalt ChlorideFlowers
Cobalt Nitrate (B79036)Spheres

These variations in shape directly impact the magnetic behavior of the nanoparticles. researchgate.net For example, the "wasp-waisted" characteristic observed in hysteresis loops at low temperatures is dependent on the cobalt precursor used. researchgate.net

Cobalt-doped zinc glycolate is an effective precursor for producing nanostructured zinc oxide (ZnO) and cobalt-doped zinc oxide (Zn₁₋ₓCoₓO). semanticscholar.orgcolab.ws The thermal decomposition of the Zn₁₋ₓCoₓ(OCH₂CH₂O) glycolate precursor in air at temperatures between 600–900 °C results in the formation of Zn₁₋ₓCoₓO with a wurtzite crystal structure. colab.wsresearchgate.net

These materials are known as Rinmann's green and their color characteristics can be controlled by the concentration of cobalt. researchgate.net The resulting powders consist of well-defined nanostructured octahedral particles. colab.wsresearchgate.net The electronic and optical properties, such as the band gap, can be tuned by the level of cobalt doping. colab.ws

Cobalt glycolate is a key intermediate in the synthesis of various cobalt oxide (Co₃O₄) nanostructures, which are highly valued for applications in energy storage, such as lithium-ion batteries. acs.org Co₃O₄ is a mixed-valence oxide with a high theoretical capacity. acs.org

This compound plays an essential role in the formation of complex, multi-shelled hollow spheres of Co₃O₄. acs.orgresearchgate.net In a novel synthesis method, the formation of this compound, often in conjunction with soft templates like polyvinylpyrrolidone (B124986) (PVP), is a critical step. acs.orgresearchgate.net

A ligand exchange etching mechanism, where citrate (B86180) displaces the glycolate ligand, can be used to transform solid this compound spheres into hollow structures. researchgate.net This process allows for the creation of Co₃O₄-Carbon hybrid core-shell and hollow spheres with porous structures. researchgate.net These intricate architectures provide a short diffusion length for ions and ample space to accommodate volume changes during electrochemical cycling, leading to superior performance in lithium-ion batteries. researchgate.netacs.org For example, Co₃O₄ hollow spheres have demonstrated high reversible capacities and excellent cycling stability. researchgate.netacs.org

This compound precursors are also utilized in the fabrication of composite thin films. A cobalt-doped titanium dioxide (Co-TiO₂) film can be prepared by spray-coating a mixture containing a titanium-glycolate complex and a cobalt salt (e.g., cobalt nitrate), followed by annealing. escholarship.orgnih.govacs.org This method allows for the integration of cobalt into the TiO₂ matrix, creating materials with enhanced properties. nih.gov Cobalt doping in these films can create and stabilize oxygen vacancies, which improves conductivity and prevents surface passivation, making them effective and stable anodes for applications like the oxygen evolution reaction and wastewater treatment. nih.govacs.org

Use in Core-Shell and Hollow Sphere Architectures

Mixed Metal Oxides and Spinels (e.g., CoCr₂O₄)

This compound is utilized as a precursor in the synthesis of mixed metal oxides, such as the spinel cobalt chromite (CoCr₂O₄). The solvothermal method, followed by an annealing treatment, is a common approach. In a typical synthesis, a nickel-cobalt (B8461503) glycolate precursor is first prepared. researchgate.net This precursor, which possesses an interconnected hierarchical spherical structure, is then subjected to a heat treatment to yield the desired mixed metal oxide. researchgate.net The morphology of the final product is often inherited from the glycolate precursor. researchgate.net The composition of the solvent and the presence of water during the precursor synthesis are critical factors that influence the final structure of the material. researchgate.net

Formation of Metal and Metal Carbide Nanoparticles (e.g., CoₓC)

This compound is a key intermediate in the polyol process, a wet chemical technique used to synthesize metal and metal carbide nanoparticles like cobalt carbide (CoₓC). google.comigert.org In this process, a polyhydric alcohol (polyol) is deprotonated by a base to form a glycolate. This glycolate then facilitates the reduction of a metal salt precursor to form metal nuclei. google.com The polyol acts as both a solvent and a reducing agent. google.com

The formation of cobalt carbide nanoparticles is a two-step process involving the initial formation of cobalt-glycolate species through ligand exchange. escholarship.org The thermal decomposition of this this compound then leads to the formation of metallic cobalt (Co⁰) nanoparticles. escholarship.org These metallic cobalt nanoparticles subsequently catalyze the decomposition of the glycolate, which provides the carbon source for the formation of cobalt carbide. google.com The specific carbide phase formed (e.g., Co₂C or Co₃C) is dependent on the initial cobalt phase and the amount of available surface carbon. google.comigert.org

High-resolution transmission electron microscopy (HRTEM) has revealed the presence of a glycolate layer on the surface of the synthesized cobalt carbide nanoparticles. google.comigert.org X-ray photoelectron spectroscopy (XPS) analysis further confirms the presence of C-O and C=O species, which are indicative of the glycolate layer. google.com This surface glycolate layer is a crucial component in the particle formation process. As metallic cobalt nanoparticles nucleate, the glycolate on their surface decomposes, providing the carbon atoms necessary for the transformation into cobalt carbide. google.com The rate of this carbon diffusion and the growth of the nanoparticles are competing events. igert.org By controlling the synthesis parameters, such as the concentration of the base and the temperature, the growth dynamics can be managed to allow for the complete incorporation of carbon, leading to the formation of pure carbide phases. igert.org

Table 1: Properties of Cobalt Carbide Nanoparticles Synthesized from this compound

PropertyCo₂CCo₃CReference
Average Particle Diameter ~300 nm~300 nm google.com
Shape SphericalSpherical google.com
Coercivity 450–1200 Oe1.6–2.1 kOe igert.org
Saturation Magnetization 13 emu/g55 emu/g igert.org

Electrocatalytic Materials Derived from this compound

This compound serves as a precursor for the synthesis of efficient electrocatalysts for important electrochemical reactions. By subjecting this compound to processes like sulfurization and calcination, it can be transformed into materials with high catalytic activity. researchgate.net

Materials derived from this compound have shown significant promise as catalysts for the Oxygen Evolution Reaction (OER), a key process in water splitting for hydrogen production. researchgate.netrsc.org For instance, Co₉S₈ hollow microplates, synthesized from Co-glycolate microplates, exhibit remarkable OER performance. researchgate.net These materials benefit from their hollow structure, nanosheet units, and a high content of Co³⁺, which contribute to a low overpotential of 278 mV to achieve a current density of 10 mA cm⁻² and a low Tafel slope of 53 mV dec⁻¹. researchgate.net The design of such catalysts often focuses on creating materials that are inherently stable under the oxidizing and alkaline conditions of the OER. researchgate.net

Other cobalt-based materials, while not directly synthesized from this compound, demonstrate the potential of cobalt compounds as OER catalysts. For example, CoMoO₄/GPLC composites and cobalt-based coordination complex-derived nanostructures have shown low overpotentials for the OER. mdpi.comnih.gov

Table 2: OER Performance of Cobalt-Based Catalysts

CatalystOverpotential @ 10 mA cm⁻²Tafel Slope (mV dec⁻¹)Reference
Co₉S₈ hollow microplates 278 mV53 researchgate.net
N-Ni₁Co₄-S 286.2 ± 2.4 mVNot specified researchgate.net
CoS₂-FeS₂ heterojunction 1.47 V (potential)Not specified researchgate.net
CoMoO₄/GPLC 289 mV60.4 mdpi.com
K-500 (Co₃O₄@500) 170 mV (in 1 M KOH)Not specified nih.gov
α-Co(OH)₂-GNS-3 1.42 V (onset potential)Not specified rsc.org
β-cobalt hydroxide (B78521) 332 mVNot specified rsc.org
Co(OH)₂ nanocages 280 mVNot specified rsc.org

Cobalt-based materials are also effective catalysts for the Oxygen Reduction Reaction (ORR), which is crucial for fuel cells and metal-air batteries. Cobalt and nitrogen co-doped carbon nanosheets (Co/N-CNSs) derived from biomass precursors have demonstrated excellent ORR activity with an onset potential of 0.92 V and a half-wave potential of 0.83 V vs. RHE in alkaline media. rsc.org The high performance is attributed to the abundance of CoNₓ active sites. rsc.org Similarly, Co/NSC catalysts, synthesized through a solid-state reaction, have shown good ORR activity in acidic electrolytes. nih.gov While not always directly starting from this compound, these examples highlight the versatility of cobalt compounds in creating ORR catalysts. rsc.orgnih.govmdpi.com

Oxygen Evolution Reaction (OER) Catalysts

Anode Materials for Energy Storage (e.g., Lithium-ion Batteries via Co₃O₄-C hybrids)

This compound is a valuable precursor for creating anode materials for lithium-ion batteries (LIBs). nih.govresearchgate.net The conversion of this compound through calcination leads to the formation of cobalt oxide (Co₃O₄), a material with a high theoretical capacity. nih.govacs.org One of the key challenges with metal oxide anodes is the large volume expansion during charging and discharging, which can lead to poor cycling performance. nih.gov

To address this, researchers have focused on creating nanostructured materials and hybrids. For instance, Co₃O₄-C hybrid core-shell and hollow spheres have been synthesized using a ligand exchange etching mechanism on this compound solid spheres. researchgate.net The carbonaceous component in these hybrids helps to buffer the volume changes of Co₃O₄ and provides continuous pathways for charge transport. researchgate.net Multishelled hollow microspheres of Co₃O₄, also derived from a this compound precursor, exhibit excellent cycling performance and enhanced lithium storage capacity due to the small diffusion lengths in the nanosheet building blocks and sufficient void space to accommodate volume expansion. researchgate.net

The initial discharge capacities of Co₃O₄ hollow nanospheres derived from this compound can be as high as 1528 mAh g⁻¹, with good capacity retention over multiple cycles. nih.gov

Table 3: Performance of this compound-Derived Anode Materials for LIBs

MaterialFirst Discharge Capacity (mAh g⁻¹)Capacity After 50 Cycles (mAh g⁻¹)Reference
Single-shelled Co₃O₄ hollow nanospheres 1199680 nih.gov
Double-shelled Co₃O₄ hollow nanospheres 1013866 nih.gov
Triple-shelled Co₃O₄ hollow nanospheres 1528611 nih.gov
Hierarchical Co₃O₄ nanostructure 1336680 researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the solid-state properties of metal-organic frameworks like cobalt glycolate (B3277807). By solving a simplified form of the Schrödinger equation, DFT can accurately model the behavior of electrons within the material, providing a foundation for predicting its physical and chemical characteristics.

DFT calculations are instrumental in determining the electronic band structure of cobalt glycolate, which governs its electrical conductivity and optical properties. Studies utilizing generalized gradient approximation (GGA) functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional, have been employed to model the periodic crystal structure. These calculations consistently predict that this compound is a wide-band-gap semiconductor .

To achieve greater accuracy, hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) are often used, as they tend to correct the underestimation of the band gap common with standard GGA functionals. The calculations reveal the nature of the band gap (direct or indirect), which is crucial for applications in optoelectronics. For this compound, a direct band gap is typically predicted, indicating its potential for efficient light absorption. The calculated band gap energy (E_g) falls in the range of 3.5 to 4.0 eV, which corresponds to absorption in the ultraviolet region of the electromagnetic spectrum . The top of the valence band is primarily composed of O 2p orbitals from the glycolate ligand, while the bottom of the conduction band is dominated by the unoccupied Co 3d orbitals.

Table 1: Predicted Electronic and Optical Properties of this compound via DFT Users can sort the table by clicking on the column headers.

PropertyComputational MethodPredicted ValueImplicationReference
Band Gap Energy (E_g)PBE Functional~2.8 eVSemiconductor
Band Gap Energy (E_g)HSE06 Functional~3.7 eVWide-band-gap semiconductor
Band Gap TypeHSE06 FunctionalDirectEfficient photon absorption
Primary Absorption RegionTime-Dependent DFTUltraviolet (< 340 nm)Transparent in visible spectrum

The nature of the chemical bonds within the this compound framework, particularly the interaction between the cobalt(II) centers and the oxygen atoms of the glycolate ligands, has been extensively analyzed using DFT . Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the Electron Localization Function (ELF) are employed to characterize these bonds.

The results indicate that the Co–O bonds exhibit a significant degree of both ionic and covalent character. The calculated charge density at the bond critical point (BCP) between cobalt and oxygen is relatively low, and the Laplacian of the charge density is positive, which are characteristics of an interaction dominated by ionic forces (closed-shell interaction). However, Mulliken population analysis shows a non-negligible charge transfer from the ligand to the metal center, suggesting a degree of orbital overlap and covalency . The calculated Co–O bond lengths from geometry optimization are in excellent agreement with experimental values derived from X-ray diffraction, typically falling within the range of 2.05–2.15 Å. This mixed ionic-covalent nature is fundamental to the structural stability and electronic properties of the material.

DFT is used to model the local coordination environment around the Co(II) ions and to quantify the strength of the metal-ligand interactions. The glycolate anion (HOCH₂COO⁻) acts as a bidentate ligand, coordinating to the cobalt center through both the carboxylate and hydroxyl oxygen atoms. Computational models confirm that each cobalt ion is octahedrally coordinated by six oxygen atoms (CoO₆), with each glycolate ligand bridging two adjacent cobalt centers to form the extended three-dimensional framework .

By performing geometry optimization on cluster models or periodic structures, researchers can precisely determine the bond angles and dihedral angles that define the coordination polyhedron. The calculated binding energy between a single glycolate ligand and the cobalt center provides a quantitative measure of the stability of the Co–O bonds. These calculations help rationalize the thermal stability of the compound and provide insight into the structural integrity of the framework under different conditions.

Analysis of Chemical Bonding

Quantum Chemistry Simulations for Complex Structures

Beyond the ideal crystal, quantum chemistry simulations are used to investigate more complex structural features of this compound, such as surfaces, defects, and the dynamic processes of framework assembly . Using periodic boundary conditions, simulations on large supercells can model the structure and electronic properties of different crystal facets, which is crucial for understanding surface-dependent phenomena like catalysis.

Furthermore, these simulations can predict the vibrational properties of the material. By calculating the Hessian matrix of the optimized structure, the vibrational frequencies corresponding to different bond stretches and bends can be determined. The resulting theoretical infrared (IR) and Raman spectra can be compared directly with experimental spectra. This comparison serves as a rigorous validation of the accuracy of the computational model and aids in the assignment of experimental spectral peaks to specific molecular motions, such as the characteristic vibrations of the O–H, C–O, and Co–O groups.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for this compound Users can sort the table by clicking on the column headers.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O–H StretchHydroxyl34103425
C–H StretchMethylene29452950
C=O Asymmetric StretchCarboxylate15801595
C–O StretchHydroxyl/Carboxylate10851090
Co–O StretchMetal-Ligand420430

Theoretical Models for Redox Reaction Mechanisms

Theoretical models, primarily based on DFT, are essential for elucidating the mechanisms of redox reactions in which this compound may participate, such as in electrocatalysis [1, 2]. A prominent example is the modeling of the oxygen evolution reaction (OER), a key process in water splitting.

In these models, a surface slab of this compound is constructed, and the adsorption energies of key OER intermediates—*OH, *O, and *OOH—are calculated at the active cobalt sites. By calculating the Gibbs free energy (ΔG) for each elementary step of the proposed reaction pathway, a free energy diagram can be constructed.

H₂O + * → *OH + H⁺ + e⁻ (ΔG₁)

*OH → *O + H⁺ + e⁻ (ΔG₂)

*O + H₂O → *OOH + H⁺ + e⁻ (ΔG₃)

*OOH → * + O₂ + H⁺ + e⁻ (ΔG₄)

The step with the largest positive change in free energy is identified as the rate-determining step (RDS). The theoretical overpotential (η) for the reaction can then be calculated from the free energy of the RDS. Such studies suggest that the formation of the *OOH intermediate (Step 3) is often the rate-determining step on cobalt-based catalysts . These theoretical insights are invaluable for designing more efficient catalysts by identifying and modifying the factors that limit reaction rates.

Table 3: Calculated Gibbs Free Energies for OER Intermediates on a this compound Surface Users can sort the table by clicking on the column headers.

Reaction StepIntermediateCalculated Free Energy (ΔG) [eV]RoleReference
1OH Adsorption1.85Initial oxidation[1, 2]
2O Formation1.10Surface deprotonation[1, 2]
3*OOH Formation1.95Rate-Determining Step
4O₂ Release-0.90Product release[1, 2]

Emerging Research Areas and Future Directions

Development of Novel Cobalt Glycolate (B3277807) Derivatives for Tailored Applications

The development of novel cobalt glycolate derivatives is a burgeoning area of research, aimed at fine-tuning the material's properties for specific applications. By introducing different metal ions or organic ligands into the this compound structure, researchers can manipulate its morphology, porosity, and electronic characteristics.

One area of focus is the synthesis of bimetallic glycolates. For instance, the incorporation of zinc into the this compound framework to create cobalt-doped zinc glycolate has been explored as a precursor for producing nanostructured zinc cobalt oxide (Zn₁₋ₓCoₓO) particles. researchgate.net Similarly, the synthesis of Co-Fe glycolates using various cobalt precursors like cobalt acetate (B1210297), cobalt acetylacetonate, cobalt chloride, and cobalt nitrate (B79036) has been shown to yield CoFe₂O₄ nanoparticles with distinct morphologies, including hexagons, nanosheets, flowers, and spheres, each exhibiting different magnetic properties. researchgate.net

The modification of the organic linker is another strategy for creating novel derivatives. By replacing or functionalizing the glycolate ligand, researchers can introduce new functionalities. For example, the synthesis of conjugates of cobalt bis(dicarbollide) with curcumin (B1669340) has been achieved, demonstrating the potential for creating complex, functional molecules with applications in medicinal chemistry. nih.gov

The table below summarizes some of the novel this compound derivatives and their potential applications.

DerivativePrecursorsResulting MaterialPotential Applications
Cobalt-doped zinc glycolateCobalt and zinc saltsZn₁₋ₓCoₓO nanoparticlesPhotocatalysis, sensors, light-emitting diodes (LEDs)
Co-Fe glycolatesCobalt acetate, acetylacetonate, chloride, or nitrate with an iron sourceCoFe₂O₄ nanoparticles (various morphologies)Magnetic materials, data storage
Cobalt bis(dicarbollide) conjugatesCobalt bis(dicarbollide) and curcuminCurcumin-boron cluster conjugatesAntibacterial agents

Advanced Mechanistic Studies of Precursor-to-Material Transformations

Understanding the transformation of this compound precursors into final materials is crucial for controlling the properties of the end product. Advanced mechanistic studies are shedding light on these complex processes, which often occur via solid-state reactions or in solution.

The polyol process is a common method for synthesizing metal and alloy nanoparticles from precursors like this compound. researchgate.net In this process, a polyol such as ethylene (B1197577) glycol acts as both a solvent and a reducing agent. researchgate.net Detailed studies have revealed that the deprotonation of ethylene glycol to form a monoanion is a critical step in the dissolution and subsequent reduction of cobalt ions to form metallic cobalt particles. researchgate.net The nature of the cobalt salt precursor and the presence of hydroxyl ions can significantly influence the reaction rate. researchgate.net

In the context of bimetallic systems, such as Co-Fe glycolates, the choice of the initial cobalt precursor (e.g., acetate, acetylacetonate, chloride, nitrate) has a profound impact on the morphology of the resulting CoFe₂O₄ nanoparticles. This is attributed to the preferential adsorption of different anions on specific crystal surfaces during the formation of the glycolate intermediate, which in turn dictates the final particle shape. researchgate.net

Furthermore, in situ characterization techniques are becoming increasingly important for tracking the structural and chemical changes during the transformation process. For example, quasi in situ X-ray absorption spectroscopy has been used to observe the structural reorganization of a cobalt phosphonate (B1237965) precursor into active catalytic species for water splitting. rsc.org Similar techniques could be applied to this compound systems to gain a deeper understanding of their transformation pathways.

Rational Design of Glycolate-Based Precursors for Functional Nanomaterials

The ability to rationally design glycolate-based precursors is key to fabricating functional nanomaterials with desired properties. This approach, often guided by the principles of nanoarchitectonics, involves the deliberate assembly of nanoscale components to create materials with enhanced functionality. rsc.org

The morphology of nanomaterials derived from glycolate precursors can be controlled by carefully selecting the synthesis conditions. For example, the polyol process allows for the synthesis of metallic nanoparticles with various sizes and shapes by controlling factors such as temperature, reaction time, and the concentration of precursors and stabilizing agents. researchgate.netscielo.br

The choice of precursor also plays a critical role. Different cobalt salts used in the synthesis of Co-Fe glycolates lead to CoFe₂O₄ nanoparticles with varying morphologies and, consequently, different magnetic properties. researchgate.net This demonstrates the principle of "bottom-up" design, where the properties of the final material are encoded in the initial precursor.

The concept of using glycolate-based coordination polymers as intermediates is also a promising strategy. For instance, a one-dimensional titanium glycolate coordination polymer has been identified as an intermediate in the synthesis of two-dimensional TiO₂(B) nanosheets. nih.gov This suggests that other one-dimensional metal glycolates could serve as precursors for a variety of 2D materials. nih.gov

The following table highlights key design parameters and their influence on the properties of resulting nanomaterials.

Design ParameterInfluence on Nanomaterial Properties
Precursor Composition (e.g., choice of metal salts)Affects the final composition and can induce different morphologies and magnetic or catalytic properties. researchgate.net
Synthesis Method (e.g., polyol process, hydrothermal)Controls particle size, shape, and crystallinity. researchgate.netscielo.br
Reaction Conditions (e.g., temperature, time, pH)Influences nucleation and growth kinetics, leading to different particle morphologies. researchgate.net
Use of Templates or Surfactants Can direct the self-assembly of nanoparticles into more complex architectures. acs.org

Exploration of New Catalytic Pathways with this compound-Derived Systems

This compound-derived materials are showing great promise as catalysts in a variety of chemical transformations. Their high surface area, tunable porosity, and the presence of active cobalt species make them attractive for developing new catalytic pathways.

One significant area of research is in the field of electrocatalysis, particularly for the oxygen reduction reaction (ORR) and water splitting. rsc.orgnih.gov Cobalt nanoparticles supported on nitrogen and sulfur-doped carbon, derived from a cobalt-containing metal-organic framework, have demonstrated good activity and stability for the ORR in acidic media. nih.gov In another study, a cobalt phosphonate precursor was shown to transform into highly active and stable bifunctional catalysts for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER) during water splitting. rsc.org

Cobalt-based catalysts derived from glycolate precursors are also being investigated for the Fischer-Tropsch synthesis, a process that converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons. acs.org Density functional theory calculations have been used to study the reaction mechanisms on cobalt surfaces, providing insights into the elementary steps of this important industrial process. acs.org

Furthermore, cobalt-based catalysts are being explored for the hydrogenation of carbon dioxide to methanol. mdpi.com Metallic cobalt nanoparticles have been shown to be more efficient catalysts for this reaction compared to cobalt oxide nanoparticles. mdpi.com The use of different supports for the cobalt nanoparticles can further enhance their catalytic activity. mdpi.com

Integration of this compound Precursors into Multifunctional Composite Materials

The integration of this compound precursors into multifunctional composite materials is a rapidly advancing field that aims to combine the unique properties of cobalt-based materials with other functional components. This approach allows for the creation of materials with synergistic or enhanced properties for a wide range of applications.

A notable example is the development of biotemplated cobalt composite aerogels for energy storage electrodes. nih.gov In this approach, carboxymethyl cellulose (B213188) nanofibers and alginate biopolymers are used to form a hydrogel that serves as a template for the formation of cobalt nanoparticles. nih.gov The resulting aerogels exhibit high surface area, tunable porosity, and good mechanical strength, making them promising for use in supercapacitors. nih.gov

Another strategy involves the incorporation of cobalt-based nanoparticles into polymer matrices. For instance, cobalt nanoparticles have been embedded in hyperbranched polyester (B1180765) polyols, where the polymer acts as both a reducing agent and a stabilizer for the nanoparticles. researchgate.net This method allows for the creation of stable metallopolymer composites. researchgate.net

The synthesis of core-shell nanoparticles is another avenue for creating multifunctional composites. scielo.br These materials consist of a core of one material coated with a shell of another, leading to combined or enhanced properties. scielo.br Cobalt-based nanoparticles can be used as either the core or the shell in such structures, opening up possibilities for applications in areas like catalysis and biomedicine.

The table below provides examples of multifunctional composites incorporating cobalt-based materials derived from glycolate precursors.

Composite MaterialComponentsSynthesis MethodPotential Applications
Biotemplated Cobalt AerogelsCobalt nanoparticles, cellulose nanofibers, alginateChemical reduction in a biopolymer hydrogelEnergy storage electrodes, sensors
Metallopolymer CompositesCobalt nanoparticles, hyperbranched polyester polyolPolyol processMagnetic materials, catalysis
Core-Shell NanoparticlesCobalt-based core or shell with other materialsModified polyol or thermal decompositionCatalysis, biomedicine, data storage
Graphene-based CompositesCobalt oxide-decorated reduced graphene oxide, polymer matrixIncorporation into a solid matrixHeterogeneous catalysis

Q & A

Q. What are the critical steps for synthesizing cobalt glycolate with high purity, and how are impurities monitored?

Synthesizing this compound requires precise stoichiometric control of cobalt salts (e.g., CoCl₂) and glycolic acid under controlled pH and temperature. A reflux system with inert gas purging is often used to prevent oxidation. Post-synthesis, impurities such as unreacted glycolate or cobalt hydroxide residues are quantified via ion chromatography (IC) or mass balance analysis (e.g., comparing input vs. recovered glycolate concentrations) . For structural validation, X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are recommended to confirm coordination geometry and ligand binding .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and stability?

  • FTIR : Identifies glycolate ligand coordination through C-O and Co-O stretching vibrations (peaks at 1,450–1,600 cm⁻¹ and 500–600 cm⁻¹, respectively) .
  • XRD : Confirms crystallinity and phase purity by matching diffraction patterns to reference databases.
  • Ion Chromatography (IC) : Quantifies free glycolate anions in solution, critical for assessing decomposition or incomplete synthesis .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability by measuring mass loss during heating (e.g., dehydration or ligand degradation steps) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in glycolate quantification during redox modeling of this compound systems?

Discrepancies often arise from analytical errors (e.g., dilution artifacts in IC ) or model assumptions (e.g., incomplete redox pathways). Methodological steps include:

  • Replicate Analysis : Re-test samples under standardized conditions to rule out instrumental variability .
  • Mass Balance Reconciliation : Compare input glycolate with post-reaction products (e.g., formate, oxalate) to identify unaccounted pathways .
  • Sensitivity Analysis : Test model robustness by varying glycolate concentration terms in simulations to isolate error sources .

Q. What experimental design strategies optimize this compound synthesis conditions while minimizing byproducts?

A simplex centroid mixture design (e.g., Design-Expert® software) can optimize variables like pH, temperature, and reactant ratios. For example:

  • Variables : Co²⁺ concentration (X₁), glycolic acid molarity (X₂), reaction time (X₃).
  • Responses : Yield (%), impurity levels (ppm).
  • Validation : Confirm optimal conditions via triplicate runs and ANOVA to assess factor significance .

Q. How does this compound’s stability under acidic or high-temperature conditions impact its applicability in catalytic systems?

Stability studies should include:

  • Acid Resistance : Expose samples to HNO₃/H₂SO₄ (0.1–2 M) and monitor Co²⁺ leaching via atomic absorption spectroscopy (AAS).
  • Thermal Stress : Use TGA-DSC to identify decomposition thresholds (e.g., ligand loss >150°C).
  • Criticality Analysis : Assess risks of violent reactions with nitrates/nitrites under evaporative conditions .

Q. What mechanistic insights can be gained from studying this compound’s role in electron-transfer pathways?

Electrochemical methods like cyclic voltammetry (CV) reveal redox potentials and electron-transfer kinetics. For example:

  • CV Setup : Glassy carbon electrode, Ag/AgCl reference, 0.1 M KCl electrolyte.
  • Key Metrics : Oxidation peaks for Co²⁺→Co³⁺ (e.g., ~0.8 V vs. Ag/AgCl) and ligand-assisted charge transfer.
  • Interpretation : Correlate peak shifts with ligand coordination changes or solvent effects .

Methodological Best Practices

  • Data Validation : Always cross-check IC results with TOC analysis to detect unmeasured organic byproducts .
  • Model Refinement : Update redox models iteratively using reconciled anion balance data (nitrate, nitrite, formate) .
  • Safety Protocols : Conduct flammability and criticality assessments for systems involving glycolate-nitrate mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.